An In-depth Technical Guide to 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene: Properties, Synthesis, and Reactivity Profile
An In-depth Technical Guide to 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene: Properties, Synthesis, and Reactivity Profile
Introduction: Unveiling a Unique Molecular Architecture
4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene belongs to the class of aryl fluoroalkyl thioethers, a group of compounds gaining significant interest in medicinal chemistry and materials science. The unique combination of a lipophilic toluene moiety and a strongly electron-withdrawing hexafluoropropylthio group imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of the predicted physical and chemical characteristics of this compound, offering valuable insights for researchers and drug development professionals.
The hexafluoropropylthio substituent is expected to significantly influence the electronic environment of the toluene ring, thereby affecting its reactivity and potential biological interactions. Understanding these properties is crucial for the rational design of novel pharmaceuticals and advanced materials.
Predicted Physicochemical Properties
The physical properties of 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene can be estimated by examining the properties of its structural analogs. The presence of the hexafluoropropyl group is anticipated to increase the molecular weight, boiling point, and density compared to toluene and even 4-(Trifluoromethylthio)toluene.
| Property | 4-(Trifluoromethylthio)toluene | 4-(Heptafluoroisopropyl)toluene | 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene (Predicted) |
| CAS Number | 352-68-1 | 2396-26-1[1] | Not Available |
| Molecular Formula | C₈H₇F₃S | C₁₀H₇F₇[1] | C₁₀H₈F₆S |
| Molecular Weight | 192.2 g/mol [2] | 260.15 g/mol [1] | ~278.2 g/mol |
| Boiling Point | 130.4°C at 760 mmHg[2] | 145.3°C at 760 mmHg[3] | Higher than 145.3°C |
| Density | 1.25 g/cm³[2] | 1.34 g/cm³[3] | ~1.3-1.4 g/cm³ |
| Flash Point | 32.6°C[2] | 42.9°C[3] | ~40-50°C |
| Physical Form | Liquid[4] | Not specified | Likely a liquid at room temperature |
| Solubility | Insoluble in water[5] | Not specified | Expected to be insoluble in water |
Electronic Effects and Reactivity
The chemical behavior of 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene is largely dictated by the electronic properties of the hexafluoropropylthio substituent on the toluene ring.
Electron-Withdrawing Nature of the Hexafluoropropylthio Group
The hexafluoropropylthio group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution reactions. The sulfur atom's lone pairs can theoretically participate in resonance (+M effect), but the presence of the bulky and electron-withdrawing hexafluoropropyl group is expected to diminish this effect significantly. Overall, the inductive effect will dominate, making the toluene ring less nucleophilic than unsubstituted toluene.
Caption: Electronic effects of the hexafluoropropylthio group.
Predicted Reactivity in Electrophilic Aromatic Substitution
Due to the deactivating nature of the hexafluoropropylthio group, electrophilic aromatic substitution reactions on 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene will be slower compared to toluene. The methyl group of the toluene moiety is an activating, ortho-, para-director. However, the powerful deactivating effect of the hexafluoropropylthio group will be the dominant factor. The substitution pattern will likely be directed to the positions ortho to the activating methyl group and meta to the deactivating hexafluoropropylthio group.
Synthesis of Aryl Fluoroalkyl Thioethers: A General Overview
The synthesis of aryl fluoroalkyl thioethers, including compounds structurally similar to 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene, can be achieved through several synthetic routes. A common approach involves the reaction of an aryl thiol with a suitable fluoroalkylating agent.
General Synthetic Protocol
A plausible synthetic route to 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene would involve the reaction of 4-methylbenzenethiol (p-thiocresol) with a hexafluoropropene derivative or another suitable hexafluoropropylating agent.
Caption: A potential synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
To a solution of 4-methylbenzenethiol in a suitable aprotic solvent (e.g., DMF), a base (e.g., sodium hydride) is added portion-wise at 0°C under an inert atmosphere.
-
The reaction mixture is stirred for a specified period to ensure complete formation of the thiolate.
-
The hexafluoropropylating agent is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by an appropriate technique like TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene.
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene would rely on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a set of signals in the aromatic region corresponding to the protons on the toluene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the aromatic carbons, and the carbons of the hexafluoropropyl group, with the latter showing characteristic splitting due to coupling with fluorine.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most informative for the fluoroalkyl chain, showing complex splitting patterns due to F-F coupling.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety and Handling
Given the lack of specific safety data, it is prudent to handle 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene with the same precautions as other aryl fluoroalkyl thioethers. Based on the data for 4-(Trifluoromethylthio)toluene, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While direct experimental data remains elusive, this technical guide provides a robust, scientifically-grounded profile of 4-(1,1,2,3,3,3-Hexafluoropropylthio)toluene. By drawing upon the known properties of its close structural analogs and fundamental chemical principles, we have outlined its predicted physicochemical properties, electronic effects, reactivity, and potential synthetic pathways. This information serves as a valuable starting point for researchers and professionals in drug development and materials science who are interested in exploring the potential of this unique fluorinated aromatic compound. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this intriguing molecule.
References
-
ResearchGate. (n.d.). Synthesis of Aryl Tri- and Difluoromethyl Thioethers via a CH-Thiocyanation/Fluoroalkylation Cascade. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). From perfluoroalkyl aryl sulfoxides to ortho thioethers. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Heptafluoroisopropyl)toluene. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) From perfluoroalkyl aryl sulfoxides to ortho thioethers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Retrieved from [Link]
-
Chemsrc. (2025). 4-(heptafluoroisopropyl)toluene. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)thiophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF3-Transfer Reagents. Retrieved from [Link]
-
American Chemical Society. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. ACS Publications. Retrieved from [Link]
-
ChemBK. (2024). 4-(Trifluoromethyl)thiophenol. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(heptafluoroisopropyl)toluene (C10H7F7). Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Retrieved from [Link]
-
American Chemical Society. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
YouTube. (2022). Effect of substitution in aromatic ring. Retrieved from [Link]
-
YouTube. (2025). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. Retrieved from [Link]
